1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a useful research compound. Its molecular formula is C19H20FN3O2 and its molecular weight is 341.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H18F1N3O1
- Molecular Weight : 299.34 g/mol
The compound features a urea linkage with substituted phenyl and pyrrolidine moieties, which are critical for its biological activity.
Antimalarial Activity
Research indicates that urea derivatives, including those similar to this compound, exhibit significant antimalarial properties. A study reported that compounds with similar structural features displayed IC50 values ranging from 0.09 to 7.2 µM against the Plasmodium falciparum strain (3D7) . The most potent derivatives were noted to have a favorable selectivity index (SI), indicating lower toxicity to mammalian cells (HepG2) while maintaining antimalarial efficacy.
Compound | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
Compound A | 0.09 | 54 |
Compound B | 0.40 | 30 |
Compound C | 0.47 | >20 |
Cytotoxicity
In addition to antimalarial activity, the cytotoxic effects of the compound were evaluated against various cancer cell lines. The studies indicated that the urea derivatives exhibited moderate cytotoxicity with IC50 values that varied significantly across different cell types . The selectivity for cancer cells over normal cells is crucial for therapeutic applications.
The proposed mechanism of action for the antimalarial activity of urea derivatives involves inhibition of specific kinases essential for the survival of the malaria parasite. Molecular docking studies suggest that these compounds interact with CDPK1 (calcium-dependent protein kinase 1), forming hydrogen bonds with key residues in the ATP-binding site . This interaction is critical for disrupting the signaling pathways necessary for parasite proliferation.
Structure-Activity Relationship (SAR)
SAR studies have shown that variations in substituents on the phenyl and pyrrolidine rings significantly influence biological activity. For instance, the introduction of fluorine at specific positions on the phenyl ring has been associated with enhanced potency against malaria .
Key Findings from SAR Studies
- Substituent Effects : Fluorine substitution generally improves binding affinity and selectivity.
- Positioning : Compounds with substituents at the meta position relative to the urea group demonstrate superior activity compared to para-substituted analogs.
Case Studies
A notable case study involved a series of synthesized urea derivatives where modifications led to improved antimalarial activity and reduced cytotoxicity. The best-performing compounds from this series were subjected to further optimization based on their pharmacokinetic profiles, including solubility and permeability assessments .
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-12-6-13(2)8-15(7-12)21-19(25)22-16-10-18(24)23(11-16)17-5-3-4-14(20)9-17/h3-9,16H,10-11H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVQGRMWVSGNOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.